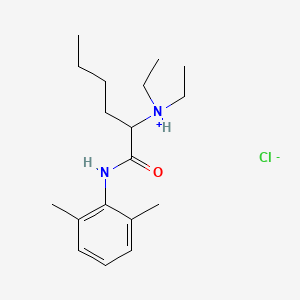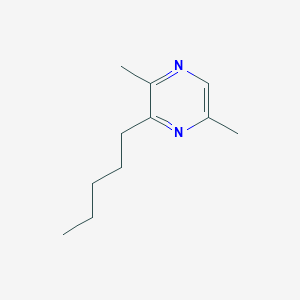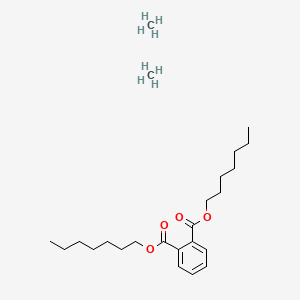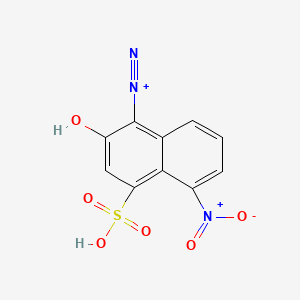
2-Hydroxy-5-nitro-4-sulphonaphthalene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is an aromatic diazonium compound characterized by the presence of hydroxyl, nitro, and sulfonic acid groups on a naphthalene ring. This compound is notable for its applications in dye synthesis and as an intermediate in various organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-5-nitro-4-sulfonaphthylamine. The process includes the following steps:
Nitration: Nitration of 2-hydroxy-4-sulfonaphthalene to introduce the nitro group.
Sulfonation: Sulfonation of 2-hydroxy-5-nitronaphthalene to introduce the sulfonic acid group.
Diazotization: Treatment of the resulting amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods: In industrial settings, the production of 2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium compound, which is often sensitive to temperature and pH variations.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can undergo azo coupling with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide, sodium nitrite, and hydrochloric acid.
Azo Coupling: Alkaline conditions with phenols or amines.
Reduction: Acidic conditions with tin(II) chloride or iron powder.
Major Products:
Azo Dyes: Formed through coupling reactions.
Substituted Naphthalenes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is widely used in:
Dye Chemistry: As an intermediate in the synthesis of azo dyes, which are used in textiles, food coloring, and inks.
Analytical Chemistry: In the preparation of reagents for spectrophotometric analysis.
Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: In the production of pigments and as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The compound exerts its effects primarily through its diazonium group, which can participate in electrophilic substitution reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, facilitating the formation of complex organic structures. The nitro and sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous and organic solvents.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-nitro-4-sulfonaphthalene: Lacks the diazonium group but shares similar functional groups.
2-Hydroxy-4-sulfonaphthalene-1-diazonium: Similar structure but without the nitro group.
5-Nitro-2-hydroxybenzenediazonium: A simpler aromatic diazonium compound with similar reactivity.
Uniqueness: 2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is unique due to the combination of hydroxyl, nitro, and sulfonic acid groups on the naphthalene ring, which enhances its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
61702-47-4 |
|---|---|
Molekularformel |
C10H6N3O6S+ |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H5N3O6S/c11-12-10-5-2-1-3-6(13(15)16)9(5)8(4-7(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)/p+1 |
InChI-Schlüssel |
JCMUJGIQVVVVGD-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC2=C(C(=CC(=C2C(=C1)[N+](=O)[O-])S(=O)(=O)O)O)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



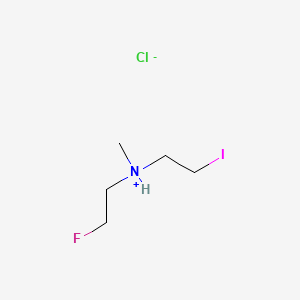


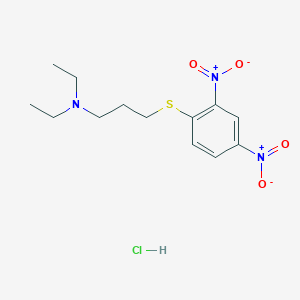

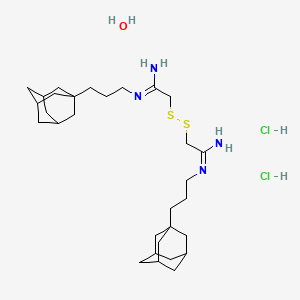
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
